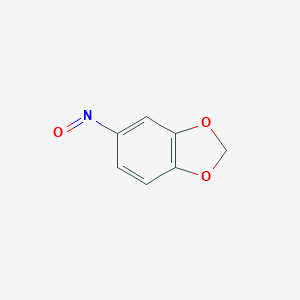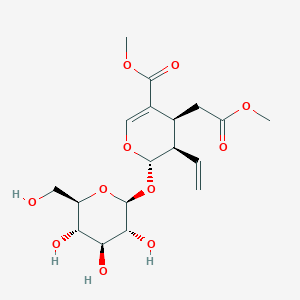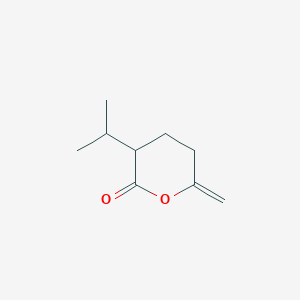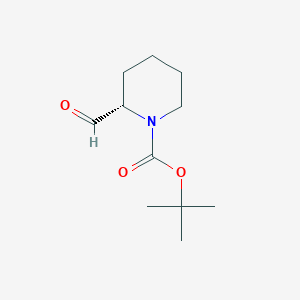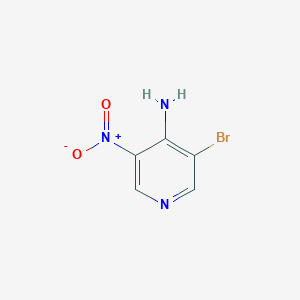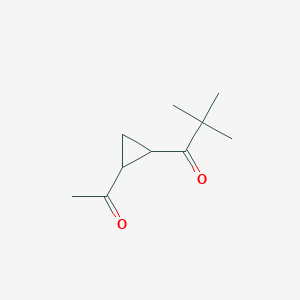![molecular formula C12H21N3O9 B114660 (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol CAS No. 145621-07-4](/img/structure/B114660.png)
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex molecule that has been the subject of extensive scientific research. This molecule is a carbohydrate derivative that has been synthesized using various methods. It has been found to have important applications in the field of scientific research, particularly in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol involves its interaction with various enzymes and proteins in the body. This molecule has been found to inhibit the activity of certain enzymes, which can lead to changes in cellular function. It has also been found to stimulate the production of certain proteins, which can have beneficial effects on the body.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It has been found to regulate glucose metabolism, which can have important implications for the treatment of diabetes. It has also been found to have anti-inflammatory and antioxidant effects, which can have beneficial effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol in lab experiments is its ability to interact with various enzymes and proteins in the body. This can lead to changes in cellular function, which can be studied in detail. However, one of the limitations of using this molecule in lab experiments is its complex structure, which can make it difficult to synthesize and work with.
Direcciones Futuras
There are several future directions for the study of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol. One of the most important directions is the development of new drugs and therapies for various diseases. This molecule has been found to have important applications in the treatment of diabetes, inflammation, and oxidative stress. Another future direction is the study of its interaction with various enzymes and proteins in the body, which can lead to a better understanding of cellular function. Additionally, the development of new synthesis methods for this molecule can lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex process that involves several steps. One of the most common methods of synthesis involves the use of protecting groups, which are used to prevent unwanted reactions from occurring during the synthesis process. The protected molecule is then deprotected to obtain the final product. Other methods of synthesis include the use of enzymes and chemical reactions, such as esterification and glycosylation.
Aplicaciones Científicas De Investigación
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol has several important applications in scientific research. One of the most important applications is in the study of biochemical and physiological processes. This molecule has been found to interact with various enzymes and proteins in the body, which can lead to changes in cellular function. It has also been used in the development of new drugs and therapies for various diseases.
Propiedades
Número CAS |
145621-07-4 |
|---|---|
Fórmula molecular |
C12H21N3O9 |
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C12H21N3O9/c1-3-10(8(19)9(20)11(21)22-3)24-12-5(14-15-13)7(18)6(17)4(2-16)23-12/h3-12,16-21H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10-,11+,12-/m0/s1 |
Clave InChI |
ZFBJUDQCVOFHPT-UEHLDKPZSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
SMILES canónico |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Sinónimos |
2-azido-2-beta-D-mannopyranosyl-(1,4)-L-rhamnopyranose 2-azido-2-deoxymannopyranosyl-(1,4)-rhamnopyranose 2AMR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



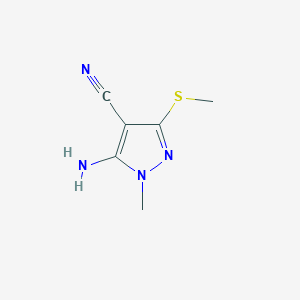
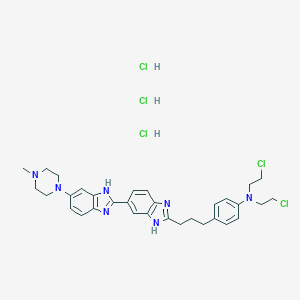



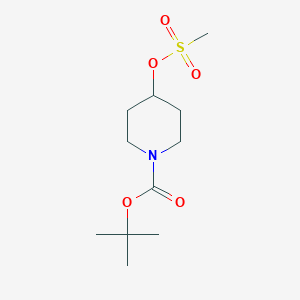
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
